Cas no 3017-69-4 (1-Bromo-2-methylprop-1-ene)

1-Bromo-2-methylprop-1-ene structure
商品名:1-Bromo-2-methylprop-1-ene
1-Bromo-2-methylprop-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-BROMO-2-METHYLPROPENE
- 1-Bromo-2-methyl-1-propene
- 1-bromo-2-methylprop-1-ene
- 1H-BENZIMIDAZOLE,2-[[(4-CHLORO-3,5-DIMETHYL-2-PYRIDINYL)METHYL]SULFINYL]-5-METHOXY- (9CI)
- 1-Br-2-Me-1-propene
- 2-methyl propenyl bromide
- 2-methyl-1-bromopropene
- 2-Methyl-1-propenyl bromide
- 3-bromo-2-methyl-2-propene
- Isocrotyl bromide
- 1-Propene, 1-bromo-2-methyl-
- 1-Bromo-2-methyl-propene
- Propene, 1-bromo-2-methyl-
- .beta.,.beta.-Dimethylvinylbromide
- 1-Propene, 1-bromo-2-methyl- (9CI)
- DEFNUDNHTUZJAL-UHFFFAOYSA-N
- beta,beta-Dimethylvinylbromide
- Isobutylenbromid
- isobutenyl bromide
- bromo-2-methylpropene
- 1-bromo-2-methyl propene
- KSC497K3N
- 3
- AKOS015841776
- 1-Bromo-2,2-dimethylethylene
- NSC 148224
- 1-Bromo-2-methyl-1-propene, 98%
- FT-0627315
- J-802024
- SCHEMBL51629
- EN300-91906
- MFCD00009885
- 1-Bromo-2-methylprophene
- 3017-69-4
- J-504401
- 2-methyl-1-bromo-1-propene
- FS-4098
- VJM9JG6TGN
- NSC-148224
- NSC148224
- AM85707
- DTXSID40184252
- CHEMBL157418
- 1-Propene, 1-bromo-2-methyl-(9CI)
- DTXCID50106743
- DB-068236
- 1-Bromo-2-methylprop-1-ene
-
- MDL: MFCD00009885
- インチ: 1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3
- InChIKey: DEFNUDNHTUZJAL-UHFFFAOYSA-N
- ほほえんだ: Br/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 133.97300
- どういたいしつりょう: 133.973
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 41.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.318 g/mL at 25 °C(lit.)
- ゆうかいてん: -115.07°C (estimate)
- ふってん: 92 °C(lit.)
- フラッシュポイント: 華氏度:44.6°f
摂氏度:7°c - 屈折率: n20/D 1.462(lit.)
- PSA: 0.00000
- LogP: 2.30500
- ようかいせい: 未確定
1-Bromo-2-methylprop-1-ene セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225;H315;H319;H335
- 警告文: P210;P261;P305;P351;P338
- 危険物輸送番号:UN 1993 3
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16; S26; S33
- 福カードFコード:8-19
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 包装等級:II
- 包装グループ:II
- セキュリティ用語:3.1
- 危険レベル:3.1
- リスク用語:R11
1-Bromo-2-methylprop-1-ene 税関データ
- 税関コード:2903399090
- 税関データ:
中国税関コード:
2903399090概要:
290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
1-Bromo-2-methylprop-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D388532-5g |
1-Bromo-2-methyl-1-propene |
3017-69-4 | 97% | 5g |
$135 | 2024-05-24 | |
abcr | AB273274-1g |
1-Bromo-2-methylprop-1-ene, 98%; . |
3017-69-4 | 98% | 1g |
€59.00 | 2025-02-16 | |
Enamine | EN300-91906-0.05g |
1-bromo-2-methylprop-1-ene |
3017-69-4 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006203-1g |
1-Bromo-2-methyl-1-propene |
3017-69-4 | ≥95% | 1g |
¥30.00 | 2024-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B835494-100g |
1-Bromo-2-methyl-1-propene |
3017-69-4 | 98% | 100g |
1,780.00 | 2021-05-17 | |
Enamine | EN300-91906-1.0g |
1-bromo-2-methylprop-1-ene |
3017-69-4 | 95% | 1.0g |
$24.0 | 2024-05-21 | |
Enamine | EN300-91906-5.0g |
1-bromo-2-methylprop-1-ene |
3017-69-4 | 95% | 5.0g |
$33.0 | 2024-05-21 | |
TRC | B697530-1000mg |
1-Bromo-2-methylprop-1-ene |
3017-69-4 | 1g |
$ 98.00 | 2023-04-18 | ||
abcr | AB273274-1 g |
1-Bromo-2-methylprop-1-ene, 98%; . |
3017-69-4 | 98% | 1g |
€59.00 | 2023-06-22 | |
abcr | AB273274-5 g |
1-Bromo-2-methylprop-1-ene, 98%; . |
3017-69-4 | 98% | 5g |
€82.80 | 2023-06-22 |
1-Bromo-2-methylprop-1-ene 関連文献
-
1. A regio- and stereo-selective route to 1,1,3- and 1,2,3-trihalogenobutadienes by dehydrohalogenation of alkyl-substituted 1,1,2,3-tetrahalogenocyclopropanesMark S. Baird,Balvinder S. Mahli,Lee Sheppard J. Chem. Soc. Perkin Trans. 1 1990 1881
-
2. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenationJianping Yang,Sudipta Ponra,Xingzhen Li,Bram B. C. Peters,Luca Massaro,Taigang Zhou,Pher G. Andersson Chem. Sci. 2022 13 8590
-
Shubhrangshu Pandit,Balázs Hornung,Andrew J. Orr-Ewing Phys. Chem. Chem. Phys. 2016 18 28353
-
Canbin Qiu,Ken Yao,Xinghua Zhang,Hegui Gong Org. Biomol. Chem. 2016 14 11332
-
Amit Kumar Simlandy,Stephen R. Sardini,M. Kevin Brown Chem. Sci. 2021 12 5517
-
6. Preparation and photocyclisation of bromomethyl 1,2-diketonesNeil K. Hamer J. Chem. Soc. Perkin Trans. 1 1983 61
-
7. Enantiospecific syntheses of pseudopterosin aglycones. Part 2. Synthesis of pseudopterosin K–L aglycone and pseudopterosin A–F aglycone via a B→BA→BAC annulation strategyPhilip J. Kocienski,Alessandro Pontiroli,Liu Qun J. Chem. Soc. Perkin Trans. 1 2001 2356
-
Yang Ye,Ying Lin,Nian-Dong Mao,Huimin Yang,Xiang-Yang Ye,Tian Xie Org. Biomol. Chem. 2022 20 9255
-
Yunfei Sha,Jiandong Liu,Liang Wang,Demin Liang,Da Wu,Hegui Gong Org. Biomol. Chem. 2021 19 4887
-
Cécile Verrier,Christophe Hoarau,Francis Marsais Org. Biomol. Chem. 2009 7 647
3017-69-4 (1-Bromo-2-methylprop-1-ene) 関連製品
- 155048-23-0(4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)
- 2229656-97-5(4-(4-fluorophenyl)-2,2-dimethylbut-3-en-1-amine)
- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)
- 1429238-87-8(7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)
- 2172366-57-1(4-{N-ethyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidoacetamido}butanoic acid)
- 1396626-92-8(1-cycloheptyl-3-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea)
- 98258-36-7(3-(2-aminoethyl)-6-methyl-1H-indol-5-ol)
- 2034468-20-5(3-(2,6-difluorophenyl)-1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}urea)
- 58590-31-1(2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)
- 2229160-62-5(1-4-(1H-pyrazol-1-yl)phenylcyclopropane-1-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3017-69-4)1-Bromo-2-methylprop-1-ene

清らかである:99%
はかる:100g
価格 ($):167.0